

# Quinoline-2-Carbohydrazide: A Versatile Scaffold in Medicinal Chemistry and Beyond

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Quinoline-2-carbohydrazide*

Cat. No.: *B1604917*

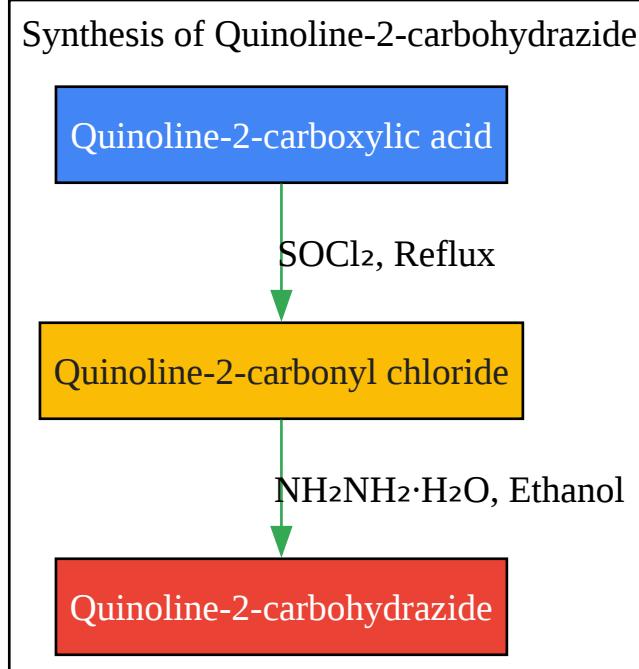
[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction: The Enduring Legacy of the Quinoline Nucleus

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.<sup>[1][2]</sup> Its presence in numerous natural products, most notably the antimalarial alkaloid quinine, spurred over a century of research into its synthetic derivatives, revealing a remarkable breadth of pharmacological activities.<sup>[3]</sup> Quinoline-based compounds have found applications as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents.<sup>[2][4]</sup> The unique electronic properties and the ability of the quinoline nucleus to interact with various biological targets have cemented its status as a cornerstone in the development of novel therapeutics.<sup>[1]</sup> Within the vast landscape of quinoline derivatives, **quinoline-2-carbohydrazide** has emerged as a particularly versatile and valuable building block. Its strategic placement of a carbohydrazide moiety at the 2-position of the quinoline ring opens up a plethora of possibilities for chemical modification, leading to a diverse array of compounds with significant biological potential.

## Synthesis and Characterization of Quinoline-2-Carbohydrazide


The primary and most common synthesis of **quinoline-2-carbohydrazide** begins with quinoline-2-carboxylic acid.<sup>[5]</sup> A straightforward approach involves the esterification of the

carboxylic acid, followed by hydrazinolysis of the resulting ester. A more direct route involves the conversion of quinoline-2-carboxylic acid to its acid chloride, which is then reacted with hydrazine hydrate.<sup>[5]</sup>

## Experimental Protocol: Synthesis of Quinoline-2-Carbohydrazide from Quinoline-2-Carboxylic Acid.<sup>[5]</sup>

- Step 1: Formation of Quinoline-2-carbonyl chloride. In a round-bottom flask, suspend quinoline-2-carboxylic acid (1 equivalent) in an excess of thionyl chloride. Reflux the mixture for 2-3 hours until a clear solution is obtained.
- Step 2: Removal of Excess Thionyl Chloride. After cooling, carefully remove the excess thionyl chloride under reduced pressure.
- Step 3: Reaction with Hydrazine Hydrate. Dissolve the resulting crude quinoline-2-carbonyl chloride in a suitable solvent such as ethanol. Cool the solution in an ice bath and add hydrazine hydrate (a slight excess) dropwise with stirring.
- Step 4: Isolation and Purification. Stir the reaction mixture at room temperature for several hours. The resulting precipitate, **quinoline-2-carbohydrazide**, is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from ethanol to yield the final product.

The structure of the synthesized **quinoline-2-carbohydrazide** is typically confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy will show characteristic absorption bands for the N-H stretching of the hydrazide group, the C=O stretching of the amide, and the C=N stretching of the quinoline ring.<sup>[6]</sup> Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) spectroscopy will display signals corresponding to the aromatic protons of the quinoline ring and the protons of the -NHNH<sub>2</sub> group.<sup>[7]</sup> Carbon-13 NMR (<sup>13</sup>C NMR) will show the characteristic peaks for the carbons of the quinoline ring and the carbonyl carbon.<sup>[7]</sup> Mass spectrometry can be used to confirm the molecular weight of the compound.<sup>[6]</sup>



[Click to download full resolution via product page](#)

Caption: Synthesis of **Quinoline-2-carbohydrazide**.

## Physicochemical Properties of Quinoline-2-Carbohydrazide

| Property          | Value                                           | Source |
|-------------------|-------------------------------------------------|--------|
| Molecular Formula | C <sub>10</sub> H <sub>9</sub> N <sub>3</sub> O | [8][9] |
| Molecular Weight  | 187.20 g/mol                                    | [8][9] |
| CAS Number        | 5382-44-5                                       | [8][9] |
| Appearance        | Solid                                           |        |
| Solubility        | 17.7 µg/mL in water at pH 7.4                   | [8]    |

## Applications in Medicinal Chemistry

The carbohydrazide functional group in **quinoline-2-carbohydrazide** is a key reactive handle that allows for the facile synthesis of a wide range of derivatives, including Schiff bases,

pyrazoles, oxadiazoles, and other heterocyclic systems.[5][10] This synthetic tractability, coupled with the inherent biological activity of the quinoline scaffold, has made **quinoline-2-carbohydrazide** a valuable starting material for the development of new therapeutic agents.

## Antimicrobial Activity

**Quinoline-2-carbohydrazide** and its derivatives have demonstrated significant activity against a spectrum of bacterial and fungal pathogens.[11][12][13] The mechanism of action for many quinoline-based antibacterials involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[14] The planar quinoline ring can intercalate between DNA base pairs, while various substituents can interact with the enzyme's active site.[14]

Derivatives such as Schiff bases, formed by the condensation of **quinoline-2-carbohydrazide** with various aldehydes and ketones, have shown potent antimicrobial properties.[5] For instance, some novel Mannich and Schiff bases derived from **quinoline-2-carbohydrazide** exhibited significant activity against *Staphylococcus aureus* and *Escherichia coli*.[5] The introduction of different aromatic and heterocyclic moieties through the hydrazone linkage allows for the fine-tuning of the antimicrobial spectrum and potency.[12]

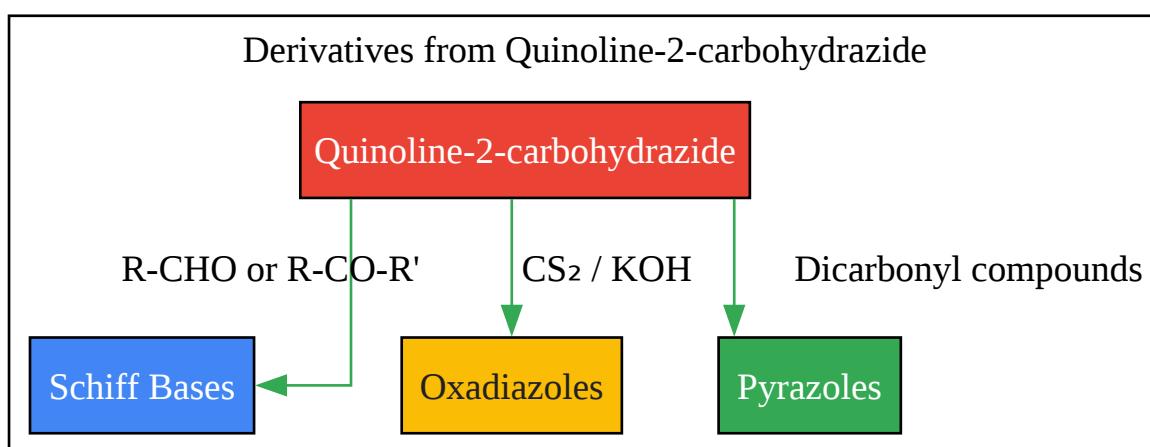
## Anticancer Activity

The quinoline scaffold is present in several anticancer drugs, and derivatives of **quinoline-2-carbohydrazide** have shown promising antiproliferative activity against various cancer cell lines.[15][16] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[15][17]

For example, novel hybrids of quinoline-4-carbohydrazide and acrylamide have been synthesized and shown to exhibit potent cytotoxic effects against the MCF-7 breast cancer cell line, with some compounds being more potent than the standard drug Doxorubicin.[7][17] These compounds were found to inhibit EGFR kinase, induce cell cycle arrest at the G1 phase, and trigger apoptosis by upregulating p53 and caspase 9.[17] Another study identified a quinoline-hydrazide scaffold as a novel anti-cancer lead compound that significantly reduced the viability of neuroblastoma and breast adenocarcinoma cell lines.[15] This compound was also found to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein.[15]

| Compound                   | Cancer Cell Line | IC <sub>50</sub> (μM) | Reference |
|----------------------------|------------------|-----------------------|-----------|
| 6h                         | MCF-7 (Breast)   | 2.71                  | [7][17]   |
| 6a                         | MCF-7 (Breast)   | 3.39                  | [7][17]   |
| 6b                         | MCF-7 (Breast)   | 5.94                  | [7][17]   |
| Doxorubicin<br>(Reference) | MCF-7 (Breast)   | 6.18                  | [7][17]   |
| 3b                         | MCF-7 (Breast)   | 7.016                 | [16]      |
| 3c                         | MCF-7 (Breast)   | 7.05                  | [16]      |

## Antitubercular Activity


Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents.[4][18] The quinoline nucleus is a key component of the anti-TB drug bedaquiline, highlighting the potential of this scaffold in combating *Mycobacterium tuberculosis*.[4] Several studies have reported the promising antitubercular activity of **quinoline-2-carbohydrazide** derivatives.[1][4][19] For instance, 4-adamantan-1-yl-quinoline-2-carboxylic acid hydrazide derivatives have shown potent inhibitory activity against *M. tuberculosis* H37Rv.[4] The mechanism of action for many quinoline-based antitubercular agents is believed to involve the inhibition of mycobacterial cell wall synthesis or other essential metabolic pathways.[20]

## Anticonvulsant Activity

Epilepsy is a common neurological disorder, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects.[21] Quinoline derivatives have been investigated for their anticonvulsant properties, with some showing promising results in preclinical models.[22][23][24] The mechanism of action is often associated with the modulation of ion channels or neurotransmitter systems in the central nervous system.[25] While direct studies on **quinoline-2-carbohydrazide** itself are limited in this area, its derivatives, particularly those incorporating other heterocyclic rings known for anticonvulsant activity, represent a promising avenue for research.[22][23] For instance, some quinoline-2-one derivatives have shown promising anticonvulsant activity in the maximal electroshock (MES) model.[22][23]

# Quinoline-2-Carbohydrazide as a Synthetic Intermediate

Beyond its own biological activities, **quinoline-2-carbohydrazide** is a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The hydrazide moiety can undergo cyclization reactions with various reagents to form five- and six-membered heterocycles. For example, reaction with carbon disulfide in an alkaline medium can lead to the formation of oxadiazole derivatives.<sup>[5]</sup> Condensation with dicarbonyl compounds can yield pyrazole derivatives. This synthetic versatility allows for the creation of diverse chemical libraries for drug discovery and other applications.



[Click to download full resolution via product page](#)

Caption: Synthetic utility of **Quinoline-2-carbohydrazide**.

## Coordination Chemistry: Metal Complexes of Quinoline-2-Carbohydrazide Derivatives

The hydrazone derivatives of **quinoline-2-carbohydrazide**, particularly Schiff bases, are excellent ligands for the formation of metal complexes.<sup>[26][27][28][29]</sup> The presence of multiple donor atoms (nitrogen and oxygen) allows them to chelate with various metal ions, forming stable complexes with interesting structural and biological properties.<sup>[26][27]</sup> The coordination of the metal ion can significantly enhance the biological activity of the parent ligand.<sup>[14]</sup> For example, metal complexes of Schiff bases derived from quinoline-3-carbohydrazide have been

synthesized and characterized, with some showing inhibitory effects on human breast adenocarcinoma and chronic myelogenous leukemia cell lines.[26][27] The coordination mode typically involves the azomethine nitrogen and the carbonyl oxygen or a phenolic oxygen if present in the aldehyde/ketone precursor.[26][27]

## Conclusion

**Quinoline-2-carbohydrazide** is a molecule of significant interest in contemporary chemical and pharmaceutical research. Its straightforward synthesis, coupled with the reactivity of the carbohydrazide moiety, makes it a versatile starting material for the generation of diverse molecular architectures. The extensive research into its derivatives has unveiled a broad spectrum of pharmacological activities, including potent antimicrobial, anticancer, and antitubercular effects. The ability of its hydrazone derivatives to form stable metal complexes further expands its potential applications. As the quest for novel therapeutic agents continues, the **quinoline-2-carbohydrazide** scaffold is poised to remain a fruitful area of investigation for the development of new drugs and functional materials.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. impactfactor.org [impactfactor.org]

- 7. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 8. Quinoline-2-carbohydrazide | C10H9N3O | CID 246466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. - National Genomics Data Center (NCBI-NGDC) [ngdc.ncbi.ac.cn]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jetir.org [jetir.org]
- 23. researchgate.net [researchgate.net]
- 24. Anticonvulsant and toxicity evaluation of some 7-alkoxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline-1(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. UQ eSpace [espace.library.uq.edu.au]

- 27. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity [mdpi.com]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Quinoline-2-Carbohydrazide: A Versatile Scaffold in Medicinal Chemistry and Beyond]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1604917#quinoline-2-carbohydrazide-literature-review-and-background>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)